3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione
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Overview
Description
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione is a complex organic compound with a tetracene backbone. This compound is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties . Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione typically involves multiple steps. One common method includes the condensation of appropriate carboxylic acid hydrazide with aldehydes, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities. These derivatives are often screened for their potential use in medicinal chemistry .
Scientific Research Applications
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies to understand its interaction with various biological targets.
Medicine: Its antimicrobial, antifungal, and anticancer properties make it a candidate for drug development.
Industry: The compound’s unique properties are explored for potential use in industrial applications, such as the development of new materials
Mechanism of Action
The mechanism of action of 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-1,3,4-oxadiazolines: Known for their antimicrobial and antiprotozoal activities.
3-acetylquinoline derivatives: Exhibiting diverse pharmacological activities, including antimicrobial and anticancer properties.
3-acetyl-4-hydroxyquinolin-2(1H)-one: Known for its unique pharmacological properties.
Uniqueness
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione stands out due to its complex structure and the presence of multiple hydroxyl groups, which contribute to its high reactivity and diverse biological activities. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C23H25NO8 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3 |
InChI Key |
APPMTRBUFCUCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O |
Origin of Product |
United States |
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